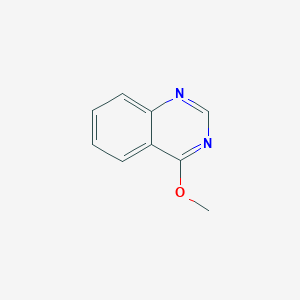

4-Methoxyquinazoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHPPKHDJVVPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167600 | |

| Record name | Quinazoline, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16347-95-8 | |

| Record name | 4-Methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16347-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinazoline, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyquinazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D3Q6G9DJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methoxyquinazoline and Its Analogs

Classical and Conventional Synthesis Approaches

Traditional methods for the synthesis of 4-methoxyquinazoline often rely on established, multi-step procedures that have been refined over time. These approaches typically involve the construction of the quinazoline (B50416) ring system followed by the introduction of the methoxy (B1213986) group.

Synthesis from Quinazoline-4(3H)-thione Precursors

A well-established method for preparing this compound involves the use of quinazoline-4(3H)-thione as a key precursor. nih.goviucr.org This approach leverages the reactivity of the thione group for subsequent conversion to the desired methoxy functionality.

The synthesis commences with the preparation of quinazoline-4(3H)-thione, which can be synthesized from 3H-quinazolin-4-one. cardiff.ac.uk In a typical procedure, quinazoline-4(3H)-thione is treated with iodomethane (B122720) in the presence of a base, such as potassium hydroxide (B78521), in a solvent mixture like methanol (B129727) and water. nih.goviucr.org The reaction proceeds at room temperature over an extended period, leading to the formation of this compound in good yield. nih.goviucr.org One reported synthesis achieved an 81% yield after a 24-hour reaction time followed by purification via column chromatography. nih.goviucr.org

This method is also applicable to the synthesis of substituted this compound analogs. For instance, 6,7-bis(2-methoxyethoxy)-quinazolone can be converted to the corresponding thione using phosphorus pentasulfide and pyridine, which then serves as an intermediate for further derivatization. google.com

Table 1: Synthesis of this compound from Quinazoline-4(3H)-thione

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Quinazoline-4(3H)-thione | Iodomethane | Potassium Hydroxide | Methanol/Water | 24 h | 81% | nih.goviucr.org |

Thermolysis-Based Synthetic Routes for Quinazoline Derivatives

Thermolysis, or the decomposition of compounds by heat, represents another classical approach to constructing the quinazoline skeleton. While not a direct synthesis of this compound itself, thermolytic methods are crucial for preparing the foundational quinazoline ring system from which it and its analogs can be derived.

One such method involves the thermal decomposition of thiourea (B124793) in the presence of a substituted 2-aminobenzophenone (B122507) and dimethyl sulfoxide (B87167) (DMSO). nih.govfrontiersin.org In this reaction, thiourea breaks down to form carbodiimide (B86325) and hydrogen sulfide (B99878). nih.govfrontiersin.org The carbodiimide then reacts with the 2-aminobenzophenone to create a 4-phenylquinazolin-2(1H)-imine intermediate. nih.govfrontiersin.org Subsequently, hydrogen sulfide reacts with DMSO to produce a reducing agent that converts the imine intermediate into a 4-phenyl-1,2-dihydroquinazolin-2-amine, which then eliminates ammonia (B1221849) to yield the substituted quinazoline derivative. nih.govfrontiersin.org These reactions are typically carried out at elevated temperatures, around 160 °C, and can take several hours to complete. nih.gov

Another example involves the use of magnetically separable and reusable CuFe2O4 nanoparticles as a catalyst for the synthesis of quinoline (B57606) and quinazoline derivatives in an aqueous medium. rsc.org This method highlights a more environmentally friendly approach to thermolytic synthesis. Additionally, the thermal properties and decomposition kinetics of pyrazolo-quinazoline derivatives have been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing insights into the stability and degradation pathways of these compounds. scispace.com

Modern and Advanced Synthetic Strategies

Contemporary approaches to the synthesis of this compound and its analogs focus on improving efficiency, selectivity, and functional group tolerance. These modern strategies often employ advanced catalytic systems and novel reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used tool for the functionalization of the quinazoline scaffold. chim.it This method typically involves the displacement of a leaving group, most commonly a halogen, from an activated aromatic ring by a nucleophile.

The synthesis of this compound via SNAr often starts from a 4-chloroquinazoline (B184009) precursor. The chlorine atom at the C4 position is susceptible to nucleophilic attack by a methoxide (B1231860) source, such as sodium methoxide. chim.itchemicalbook.com This reaction is generally efficient and provides a direct route to the desired product.

A key advantage of the SNAr methodology is the ability to achieve regioselective substitution, particularly at the C4 position of the quinazoline ring. mdpi.comnih.govresearchgate.net In di-substituted quinazolines, such as 2,4-dichloroquinazoline (B46505), the C4 position is generally more reactive towards nucleophiles than the C2 position. mdpi.comnih.govresearchgate.net

Theoretical studies using Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more prone to nucleophilic attack. mdpi.comnih.govresearchgate.net This is further supported by calculations showing a lower activation energy for nucleophilic attack at C4 compared to C2. mdpi.com This inherent reactivity allows for the selective introduction of a methoxy group at the C4 position by carefully controlling the reaction conditions. For example, reacting 2,4-dichloroquinazoline with sodium methoxide can selectively yield 2-chloro-4-methoxyquinazoline (B1601111). chim.it

Table 2: Regioselective SNAr for the Synthesis of this compound Analogs

| Starting Material | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Sodium Methoxide | 2-Chloro-4-methoxyquinazoline | 60-90% | chim.it |

| 4-Chloroquinazoline | Aniline (B41778) | 4-Anilinoquinazoline (B1210976) | - | nih.govfigshare.com |

The differential reactivity of the C2 and C4 positions in dihaloquinazolines can be exploited to synthesize multifunctionalized analogs through sequential SNAr reactions. chim.itresearchgate.netnih.gov This strategy involves a stepwise introduction of different nucleophiles.

A common approach begins with the selective substitution at the more reactive C4 position. For instance, treatment of 2,4-dichloroquinazoline with sodium methoxide affords 2-chloro-4-methoxyquinazoline in high yield. chim.it The remaining chlorine atom at the C2 position can then be displaced by a second, different nucleophile, often requiring more forcing conditions such as higher temperatures or microwave irradiation. chim.itmdpi.com This sequential approach allows for the synthesis of a diverse library of 2,4-disubstituted quinazoline derivatives with varied functionalities. For example, 2-amino-4-methoxyquinazolines can be prepared by first introducing the methoxy group at C4, followed by amination at C2. chim.it This method has been utilized to create polysubstituted quinazoline derivatives, demonstrating the versatility of sequential SNAr reactions in building molecular complexity. researchgate.net

Intramolecular SNAr Reactions in Quinazolinone Synthesis

Intramolecular nucleophilic aromatic substitution (SNAr) reactions represent a key strategy for the synthesis of quinazolinone precursors, which can then be converted to this compound. This method typically involves the cyclization of an ortho-substituted benzamide (B126) derivative.

One approach involves the reaction of 2-halobenzamides with nitriles, catalyzed by a copper Lewis acid, followed by an intramolecular SNAr reaction facilitated by a base like potassium tert-butoxide (tBuOK). researchgate.net This process is noted for its simplicity and the accessibility of the starting materials. mdpi.com For instance, the reaction of 2-fluorobenzamides with amides in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) leads to the formation of quinazolin-4-ones through an SNAr reaction followed by intramolecular cyclization. acs.orgnih.gov A plausible mechanism involves the initial SNAr reaction to form a diamide (B1670390) intermediate, which then undergoes base-promoted intramolecular nucleophilic addition and subsequent dehydration to yield the quinazolinone ring. acs.org

The anions of 1-(2-halobenzoyl)-3-phenylthioureas and 1-(2-bromobenzoyl)-3-phenylurea also undergo intramolecular SNAr reactions to form 2-thioxo-2,3-dihydro-1H-quinazolin-4-one and 1-phenyl-1H-quinazoline-2,4-dione, respectively. semanticscholar.org The presence of a carbonyl group ortho to the halogen leaving group facilitates these SNAr reactions. semanticscholar.org The choice of the halogen (iodine being more reactive than bromine, which is much more reactive than chlorine) can be a critical factor, although high yields have been reported even with chloro-substituted precursors, strongly indicating an SNAr mechanism over an SRN1 pathway. semanticscholar.org

| Starting Materials | Reagents/Catalyst | Product | Yield | Reference |

| 2-Halobenzamides, Nitriles | Cu(OAc)₂, tBuOK | Quinazolin-4(3H)-ones | Varies | researchgate.net |

| 2-Fluorobenzamides, Amides | Cs₂CO₃, DMSO | Quinazolin-4-ones | Varies | acs.orgnih.gov |

| 1-(2-Bromobenzoyl)-3-phenylthiourea | Base | 1-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | High | semanticscholar.org |

| 1-(2-Bromobenzoyl)-3-phenylurea | Base | 1-Phenyl-1H-quinazoline-2,4-dione | 51-63% | semanticscholar.org |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions are powerful tools for the synthesis of the quinazoline core, offering high efficiency and broad substrate scope.

Copper catalysis is widely employed in the synthesis of quinazolines due to the low cost and versatile reactivity of copper catalysts. These processes often involve cascade or tandem reactions, enabling the formation of multiple bonds in a single operation.

One common strategy is the reaction of 2-halobenzamides with various nitrogen sources. For example, a copper-catalyzed cascade reaction of 2-halobenzamides with nitriles has been developed for the synthesis of quinazolin-4(3H)-ones. chim.it Similarly, the reaction of (2-bromophenyl)methylamines with amidine hydrochlorides using a copper(I) bromide (CuBr) catalyst and air as a green oxidant proceeds via sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation to afford quinazolines. organic-chemistry.orgfrontiersin.org

Copper catalysts also facilitate the synthesis of quinazolines from 2-aminoaryl ketones or 2-aminobenzaldehydes. For instance, a CuCl-catalyzed one-pot multi-component reaction of ortho-bromoaromatic ketones with aldehydes or alcohols, using aqueous ammonia as the nitrogen source and air as the oxidant, yields quinazolines. mdpi.com Another approach involves the copper-catalyzed reaction of 2-aminobenzophenones with phenacyl azides, which constructs two C-N bonds in a single step without the need for an external oxidant or nitrogen source. nih.gov

Furthermore, copper-catalyzed oxidative C-H amination has been utilized. The reaction of 2-aminoarylketones with methylarenes and ammonium (B1175870) acetate, catalyzed by a copper salt with an oxidant like tert-butyl hydroperoxide (TBHP), provides functionalized quinazolines. mdpi.comnih.gov The mechanism is believed to involve the oxidative amination of the benzylic C-H bond followed by intramolecular cyclization. mdpi.com

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| (2-Bromophenyl)methylamines, Amidine hydrochlorides | CuBr, K₂CO₃, Air | Quinazolines | 40-99% | frontiersin.org |

| 2-Bromobenzaldehydes, Benzylamines, Sodium Azide | CuI, DMSO | Quinazoline derivatives | Good | mdpi.com |

| 2-Aminoarylketones, Methylarenes, NH₄OAc | Copper catalyst, TBHP | Functionalized quinazolines | 52-92% | mdpi.comnih.gov |

| 2-Ethynylanilines, Benzonitriles | Copper catalyst, O₂ | Substituted quinazolines | 41-88% | nih.gov |

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of the quinazoline scaffold. nih.gov Reactions like Suzuki-Miyaura, Negishi, and Sonogashira couplings are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov

The Suzuki-Miyaura cross-coupling, which pairs organoboron compounds with organic halides, is frequently used to introduce aryl or heteroaryl substituents onto the quinazoline ring. mdpi.comnih.gov For instance, the regioselective Suzuki-Miyaura coupling of 2,4,7-trichloroquinazoline (B1295576) with various boronic acids has been developed to create novel, functionalized quinazolines. nih.gov The reactivity of the different halogen positions can be controlled, with the C-4 position being the most electrophilic and thus typically reacting first. nih.govnih.gov

The Negishi cross-coupling, utilizing organozinc reagents, is another versatile method. mdpi.com It is particularly useful for synthesizing carbo-substituted quinazolines from their halogenated precursors. mdpi.com The Sonogashira coupling, which forms a Csp²-Csp bond between an aryl halide and a terminal alkyne, has been extensively used to prepare alkynylated quinazolines. mdpi.comnih.gov

These palladium-catalyzed reactions often require a phosphine (B1218219) ligand and a base. mdpi.com The catalytic cycle typically involves oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com

| Coupling Reaction | Substrates | Catalyst System | Product | Reference |

| Suzuki-Miyaura | 2,4,7-Trichloroquinazoline, Arylboronic acids | Palladium catalyst | Polysubstituted quinazolines | nih.gov |

| Suzuki-Miyaura | Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.com |

| Negishi | Halogenated quinazolines, Organozinc reagents | Palladium or Nickel catalyst | Carbo-substituted quinazolines | mdpi.com |

| Sonogashira | 2-Amino-5-iodobenzamide, Terminal acetylenes | Pd/C-PPh₃-CuI, Et₃N | 5-Alkynyl-2-aminobenzamides | nih.gov |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the quinazoline core, avoiding the need for pre-functionalized starting materials. sci-hub.se Transition metal catalysis, particularly with palladium, rhodium, and copper, plays a crucial role in these transformations. researchgate.net

Palladium-catalyzed C-H arylation has been used for the regioselective functionalization of quinazolinones. sci-hub.se For example, sequential C-2 and C-7 arylation of a thiazolo[5,4-f]quinazolin-9(8H)-one was achieved using Pd(OAc)₂ and CuI. sci-hub.se Rhodium catalysts have been employed for the C-H activation and annulation of 2,1-benzisoxazoles with azides to construct quinazolines. organic-chemistry.org

Copper-catalyzed C-H functionalization is also prevalent. For instance, the reaction of quinazoline-3-oxides with indoles, catalyzed by CuCl₂, leads to 4-(indole-3-yl)quinazolines via a cross-dehydrogenative coupling. chim.it The mechanism is proposed to involve C-H activation at the C4 position of the quinazoline ring. chim.it Manganese has also been used to catalyze the C4 arylation of quinazoline-3-oxides with arylboronic acids. chim.it

| Metal Catalyst | Substrates | Reaction Type | Product | Reference |

| Palladium/Copper | Thiazolo[5,4-f]quinazolin-9(8H)-one, Aryl halides | Sequential C-H Arylation | C-2 and C-7 arylated product | sci-hub.se |

| Rhodium/Copper | 2-Aminobenzamides, Azides | C-H activation/[4+2] annulation | Quinazolines | organic-chemistry.org |

| Copper | Quinazoline-3-oxides, Indoles | Cross-dehydrogenative coupling | 4-(Indole-3-yl)quinazolines | chim.it |

| Manganese | Quinazoline-3-oxides, Arylboronic acids | C4 Arylation | 4-Arylquinazolines | chim.it |

Selective Metalation Techniques

Selective metalation, often followed by reaction with an electrophile, provides a precise method for functionalizing specific positions on the quinazoline ring. This is particularly valuable for synthesizing complex, polysubstituted quinazoline derivatives. google.comchim.it

Organozinc intermediates are important in this context due to their compatibility with a wide range of functional groups. google.com The preparation of heteroaryl zinc reagents can be achieved through methods like the insertion of zinc into heteroaryl halides or through direct metalation using a strong, non-nucleophilic base like (tmp)₂Zn·2MgCl₂. google.com Inventors have discovered that metalation of the quinazoline core can proceed with high regiospecificity at the C7 position, even when other potential metalation sites are available. google.com This selective C7 metalation has been crucial in the scalable synthesis of intermediates for complex pharmaceutical agents. acs.org

This approach often involves a halogen-metal exchange followed by transmetalation. For example, a Grignard exchange followed by transmetalation to an arylzinc reagent is a key step in forging biaryl bonds in the synthesis of complex molecules. acs.org

Flow Chemistry Applications in Quinazoline Synthesis

Flow chemistry, or continuous processing, has become an increasingly important technology in chemical synthesis, offering advantages such as improved safety, enhanced reaction kinetics, and scalability. acs.orgresearchgate.net

In the context of quinazoline synthesis, flow chemistry has been successfully applied to challenging reactions, including metalations. For instance, a continuous-flow method has been developed for the regioselective arylation of fluoroarenes, which involves a three-step sequence of metalation, zincation, and Negishi cross-coupling. researchgate.net This technology allows for precise temperature control, which is critical for achieving high yields and short reaction times. researchgate.net

A notable application is the synthesis of highly functionalized quinazoline organozinc reagents used in the production of pharmaceutical inhibitors. researchgate.net A versatile flow synthesis method involves pumping an organic halide through an activated magnesium-packed column to form a Grignard reagent, which is then telescoped downstream for a Negishi coupling. researchgate.net This continuous process enabled operation at higher temperatures compared to batch processing, which was a key factor in scaling up the synthesis for commercial volumes. acs.org Furthermore, visible light-induced photocatalytic reactions in microchannel reactors have been used to synthesize polycyclic quinazolinones in a rapid and practical manner. rsc.org

Photochemical and Electrochemical Approaches

Modern synthetic chemistry increasingly utilizes photochemical and electrochemical methods as powerful tools for constructing complex molecular architectures under mild conditions. These approaches offer unique reactivity pathways that are often inaccessible through traditional thermal methods.

Photochemical Synthesis:

Visible-light photocatalysis has emerged as a sustainable and efficient strategy for forging chemical bonds. mdpi.com In the context of quinazoline synthesis, photo-redox catalysis enables oxidative cyclization reactions under metal-free conditions. For instance, the cyclization of arylamidines to form quinazolines has been achieved using a photo-redox organocatalyst with a low catalyst loading of just 1 mol%. frontiersin.org This method is noted for its tolerance of a wide array of functional groups. frontiersin.org

Another green photochemical approach involves the use of curcumin-sensitized titanium dioxide (TiO₂) nanoparticles. mdpi.com This system effectively catalyzes a one-pot, three-component reaction of aldehydes, urea/thiourea, and dimedone under visible light to produce quinazoline derivatives. mdpi.com The use of a natural dye like curcumin (B1669340) and a recoverable catalyst like TiO₂ minimizes waste and environmental impact. mdpi.com

Electrochemical Synthesis:

Electrosynthesis provides a green and efficient alternative to conventional methods that often rely on chemical oxidants or transition metals. nih.govacs.org Anodic oxidation has been successfully employed for the synthesis of quinazolines and quinazolinones through a C(sp³)-H amination/C-N cleavage pathway. nih.govacs.org This reaction can be performed in aqueous media under mild conditions, offering high yields and demonstrating good scalability. nih.govacs.org

A notable electrochemical method involves the decarboxylative cyclization of α-keto acids with o-aminobenzylamines, which proceeds without the need for metals or external chemical oxidants. sioc-journal.cn This approach is characterized by its mild reaction conditions and broad functional group tolerance. sioc-journal.cn Furthermore, electrochemical methods have been developed for the cyclization of 2-aminobenzamides with aldehydes using simple electrolytes like acetic acid, or with primary alcohols promoted by K₂S₂O₈, avoiding the need for transition metal catalysts. arkat-usa.orgnih.govrsc.orgrsc.org These techniques represent a practical and environmentally friendly route to quinazolinone scaffolds. nih.govrsc.orgresearchgate.net

Table 1: Comparison of Photochemical and Electrochemical Quinazoline Synthesis

| Method | Reactants | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Arylamidines | Organophotocatalyst | Metal-free, low catalyst loading, broad functional group tolerance. | frontiersin.org |

| Dye-Sensitized Photocatalysis | Aldehydes, Urea/Thiourea, Dimedone | Curcumin-sensitized TiO₂ | Green, renewable energy source, one-pot reaction, recoverable catalyst. | mdpi.com |

| Anodic Oxidation | o-Carbonyl-substituted anilines, Amines | None (direct electrolysis) | Metal-free, oxidant-free, runs in aqueous media, scalable. | nih.govacs.org |

| Electrochemical Decarboxylative Cyclization | α-Keto acids, o-Aminobenzylamines | None (direct electrolysis) | Metal-free, oxidant-free, mild conditions. | sioc-journal.cn |

| K₂S₂O₈-Promoted Electro-oxidative Cyclization | 2-Aminobenzamides, Primary alcohols | K₂S₂O₈ | Transition-metal-free, base-free, high efficiency. | nih.govrsc.orgrsc.org |

Lithiation-Based Functionalization for Position-Selective Substitution

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. cardiff.ac.ukresearchgate.net This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with an electrophile. cardiff.ac.ukclockss.org

In the quinazoline series, while attempts to directly lithiate the core of this compound often result in nucleophilic addition of the alkyllithium reagent, strategic modifications allow for successful functionalization. researchgate.net For instance, the lithiation of 2-methyl-4-methoxyquinazoline occurs at the 2-methyl group. The resulting lithiated species reacts with various electrophiles to yield modified 2-substituted 4-methoxyquinazolines in excellent yields. researchgate.netthieme-connect.com

Similarly, the introduction of a directing group at the N3 position, such as a t-butoxycarbonyl (Boc) group, facilitates regioselective lithiation at the C2 position of the quinazolinone ring system. researchgate.net Subsequent deprotection of the Boc group provides a versatile route to 2-substituted 4(3H)-quinazolinones. researchgate.net The use of mixed lithium-magnesium bases, such as TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl), has also proven effective for the regioselective magnesiation and subsequent functionalization of quinolines and other benzo-fused N-heterocycles, offering an alternative to traditional lithiation with improved functional group tolerance. researchgate.netacs.org

Table 2: Examples of Lithiation-Based Functionalization of Quinazoline Analogs

| Substrate | Lithiation Reagent | Site of Lithiation | Electrophile Examples | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Methyl-4-methoxyquinazoline | n-BuLi | 2-Methyl group | Iodomethane, Benzaldehyde, D₂O | 2-Alkyl-4-methoxyquinazolines | researchgate.netthieme-connect.com |

| 3-t-Butoxycarbonyl-4(3H)-quinazolinone | LDA | C2-position | Various electrophiles | 2-Substituted 3-Boc-4(3H)-quinazolinones | researchgate.net |

| 3-Acylamino-3H-quinazolin-4-ones | LDA | C2-position | Iodine, Carbon monoxide | 2-Substituted quinazolinones | cardiff.ac.uk |

Green Chemistry Principles in Quinazoline Scaffold Construction

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic scaffolds like quinazoline to minimize environmental impact and enhance sustainability. frontiersin.orgnih.gov Key strategies include the use of environmentally benign solvents, catalyst-free conditions, microwave-assisted synthesis, and multicomponent reactions. openmedicinalchemistryjournal.comjnanoworld.com

Water as a Green Solvent: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several quinazoline syntheses have been successfully developed in aqueous media. A notable example is the transition-metal-free reaction of 2-aminobenzylamines and α,α,α-trihalotoluenes using sodium hydroxide and molecular oxygen in water at 100 °C. acs.orgnih.govresearchgate.net This method avoids the need for large volumes of organic solvents for purification, making the process economical and sustainable. acs.orgresearchgate.net Another innovative approach is the catalyst-free synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles, which proceeds efficiently only in water. rsc.orgcdnsciencepub.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is a green technology that can dramatically reduce reaction times, increase yields, and enhance reaction efficiency through rapid and uniform heating. benthamdirect.comresearchgate.netmdpi.comijarsct.co.in The synthesis of quinazolinone derivatives has been achieved via microwave-assisted, iron-catalyzed cyclization in water, representing an efficient and rapid green method. rsc.org MAOS has also been employed for the synthesis of quinazolinones using water as a solvent and aldehyde bisulfite adducts as stable aldehyde surrogates, adhering to green chemistry principles and simplifying purification. mdpi.com

Catalyst-Free and Metal-Free Approaches: Developing synthetic routes that eliminate the need for, particularly toxic or expensive, metal catalysts is a central goal of green chemistry. nih.gov Molecular iodine, an inexpensive and low-toxicity reagent, has been used to catalyze the synthesis of quinazolines from 2-aminobenzaldehydes and benzylamines under solvent-free conditions, using oxygen as the ultimate oxidant. frontiersin.orgorganic-chemistry.org Additionally, organocatalysts like salicylic (B10762653) acid have been used to promote the metal-free oxidative condensation of o-aminobenzylamines and benzylamines, achieving high atom economy. frontiersin.orgnih.gov

Table 3: Application of Green Chemistry Principles in Quinazoline Synthesis

| Green Principle | Methodology | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Benign Solvent | Base-promoted cyclization | 2-Aminobenzylamines, α,α,α-Trihalotoluenes | NaOH, O₂, H₂O, 100 °C | Transition-metal-free, avoids organic solvents for workup. | acs.orgnih.govresearchgate.net |

| Alternative Energy Source | Microwave-assisted synthesis | 2-Halobenzoic acids, Amidines | Fe catalyst, H₂O, Microwave | Rapid reaction times, high efficiency. | rsc.org |

| Catalysis | Iodine-catalyzed C-H amination | 2-Aminobenzophenones, Benzylamines | I₂, O₂, solvent-free, 130 °C | Metal-free, atom-economical, sustainable oxidant (O₂). | organic-chemistry.orgmdpi.com |

| Renewable Feedstock/ Benign Reagent | CO₂ utilization | 2-Aminobenzonitriles, CO₂ | H₂O, no catalyst, 120 °C | Utilizes CO₂, catalyst-free, simple, green solvent. | rsc.org |

| Catalysis | Organocatalysis | o-Aminobenzylamines, Benzylamines | Salicylic acid, BF₃·Et₂O, O₂ | Metal-free, excellent atom economy. | frontiersin.orgnih.gov |

Reactivity and Reaction Mechanisms of 4 Methoxyquinazoline

Nucleophilic Reactivity at Specific Positions

The quinazoline (B50416) ring system is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comechemi.com The presence of a methoxy (B1213986) group at the C4 position makes it a key site for nucleophilic aromatic substitution (SNAr) reactions. The methoxy group can act as a leaving group, facilitated by the electron-withdrawing nature of the pyrimidine (B1678525) ring. This reactivity is fundamental to the synthesis of a wide array of 4-substituted quinazoline derivatives.

For instance, the C4 position is highly susceptible to substitution by various nucleophiles, including amines and thiols. benchchem.com This is a critical step in the synthesis of many biologically active molecules, where the methoxy group is displaced to install a different functionality. While C4 is the primary site for nucleophilic attack, the C2 position can also exhibit reactivity, though generally to a lesser extent. cardiff.ac.ukchemrxiv.org The relative reactivity of C2 versus C4 is influenced by the reaction conditions and the nature of the attacking nucleophile. mdpi.com In 2,4-disubstituted quinazolines, DFT calculations have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the C2 position. mdpi.com This regioselectivity is crucial in synthetic strategies aiming to build complex molecules based on the quinazoline core. mdpi.comukm.my

The stability of the intermediate formed during nucleophilic attack, known as a Meisenheimer complex, plays a significant role in determining the regioselectivity. Attack at C2 or C4 allows the negative charge to be delocalized onto the ring nitrogens, which is a stabilizing factor. stackexchange.comechemi.com

Electrophilic Reactivity Profiles

In contrast to its susceptibility to nucleophilic attack, the electron-deficient nature of the quinazoline ring system generally makes it resistant to electrophilic aromatic substitution. lumenlearning.com When such reactions do occur, they typically favor the benzene (B151609) portion of the molecule over the pyrimidine ring. The precise position of electrophilic attack on the benzene ring is directed by the existing substituents.

For common electrophilic substitution reactions like nitration and sulfonation, strong activating conditions are usually required. lumenlearning.commasterorganicchemistry.com For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The position of substitution on the benzene ring of 4-methoxyquinazoline would be influenced by the directing effects of the fused pyrimidine ring and the methoxy group. Generally, electrophilic attack is directed to the 6- and 8-positions.

The generation of the electrophile is a critical step in these reactions. For instance, in halogenation and Friedel-Crafts reactions, a Lewis acid catalyst is often employed to generate a more potent electrophile. libretexts.orgunacademy.com

Directed Metalation Studies and Site Selectivity

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique relies on the use of a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org

In the context of this compound, both the ring nitrogens and the C4-methoxy group can potentially direct metalation. Studies have shown that the site of lithiation can be controlled by the choice of the organolithium reagent and reaction conditions. cardiff.ac.uk For example, the lithiation of this compound with lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to competitive deprotonation at both the C2 and C8 positions. cardiff.ac.ukclockss.org This indicates a complex interplay between the directing effects of the N1, N3, and the methoxy group.

In some cases, if there is an alkyl group at the C2 position of this compound, lithiation can occur at the benzylic position of this alkyl group, a process known as lateral lithiation. cardiff.ac.ukthieme-connect.comwikipedia.org This provides a route to functionalize the side chain of the quinazoline ring. The choice of base is crucial; for instance, n-butyllithium (n-BuLi) can selectively lithiate the methyl group of 2-methyl-4-methoxyquinazoline. thieme-connect.comresearchgate.net

Below is a table summarizing the site selectivity in the metalation of this compound derivatives under different conditions:

Table 1: Site Selectivity in the Metalation of this compound Derivatives| Substrate | Reagent | Site of Metalation | Product after Electrophilic Quench | Reference |

|---|---|---|---|---|

| This compound | 4.0 equiv. LTMP | C2 and C8 | Mixture of 2- and 8-substituted products | cardiff.ac.uk |

| 7-Chloro-4-methoxyquinazoline | 2.2 equiv. LTMP | C8 | 8-Substituted product | clockss.org |

| 2-Methyl-4-methoxyquinazoline | n-BuLi | 2-Methyl group (lateral) | 2-Substituted methyl product | thieme-connect.com |

O-Alkylation versus N-Alkylation Pathways

The discussion of O-alkylation versus N-alkylation in the context of this compound is most relevant to its synthesis from its precursor, 4(3H)-quinazolinone. 4(3H)-quinazolinone exists in a tautomeric equilibrium between the lactam and lactim forms. nih.gov Alkylation of this ambident nucleophile can occur on either the nitrogen atom (N-alkylation) to yield a 3-alkyl-4(3H)-quinazolinone, or on the oxygen atom (O-alkylation) to produce a 4-alkoxyquinazoline, such as this compound. nih.govjuniperpublishers.comjuniperpublishers.com

The outcome of the alkylation reaction is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the substituents on the quinazoline ring. researchgate.netcapes.gov.brresearchgate.netjst.go.jp Generally, O-alkylation is favored in polar solvents, which stabilize the canonical form with a negative charge on the more electronegative oxygen atom. nih.gov Conversely, N-alkylation is often observed under conditions of two-phase catalysis with alkali metal carbonates in aprotic solvents. juniperpublishers.comjuniperpublishers.com

Studies have shown that the substituent at the C2 position can also play a significant role in determining the N/O alkylation ratio, due to both steric and electronic factors. capes.gov.brresearchgate.netjst.go.jp

The following table summarizes the general conditions favoring N- vs. O-alkylation of quinazolinones:

Table 2: Factors Influencing N- vs. O-Alkylation of 4(3H)-Quinazolinones| Factor | Favors N-Alkylation | Favors O-Alkylation | Reference |

|---|---|---|---|

| Solvent | Aprotic (e.g., DMF, DMSO) | Polar (e.g., polar protic) | nih.govjuniperpublishers.com |

| Base | Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases that fully deprotonate | juniperpublishers.com |

| Substituents | Electron-donating groups at C2 can favor N-alkylation | Steric hindrance at N3 can favor O-alkylation | capes.gov.br |

| Reaction Type | Two-phase catalysis (solid-liquid) | Mitsunobu reaction (can give mixtures) | juniperpublishers.comresearchgate.net |

Mechanism Elucidation for Derivative Formation

The formation of derivatives from this compound often involves the initial nucleophilic substitution at the C4 position. A prominent example is the synthesis of various kinase inhibitors, such as Gefitinib, which features a 4-anilinoquinazoline (B1210976) core. ukm.myorientjchem.orgmdpi.comresearchgate.net Although Gefitinib is typically synthesized from a 4-chloroquinazoline (B184009) intermediate, the underlying mechanism of nucleophilic aromatic substitution is analogous.

The synthesis of Gefitinib and its derivatives involves several key mechanistic steps. orientjchem.orgresearchgate.net A common pathway starts with a substituted quinazolinone, which is first chlorinated at the C4 position. ukm.my This is followed by a regioselective SNAr reaction with an appropriate aniline (B41778) derivative. mdpi.comukm.my The mechanism of this substitution proceeds through a two-step addition-elimination pathway, forming a Meisenheimer intermediate. mdpi.com Computational studies have confirmed that the transition state for nucleophilic attack at C4 is lower in energy than at C2, explaining the observed regioselectivity. mdpi.com

Further derivatization can be achieved through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to introduce triazole rings, or through other cross-coupling reactions. mdpi.comchim.it The mechanisms for these transformations are well-established and allow for the modular construction of complex quinazoline-based molecules. For instance, the synthesis of Gefitinib can also involve steps like demethylation and subsequent O-alkylation to introduce the morpholine (B109124) side chain. ukm.myorientjchem.org

Spectroscopic and Structural Characterization of 4 Methoxyquinazoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional and two-dimensional experiments, the precise chemical environment, connectivity, and spatial relationships of atoms can be determined.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the assignment of each signal to a specific atom within the 4-Methoxyquinazoline structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for each unique proton. nih.gov The aromatic region shows a set of complex signals corresponding to the protons on the fused benzene (B151609) ring, while the aliphatic region features a sharp singlet for the methoxy (B1213986) group protons. nih.gov Detailed assignments from experimental data recorded at 400 MHz are presented below. nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 8.77 | Singlet (s) | - | H-2 |

| 8.08 | Doublet of doublets (dd) | 8.0, 1.0 | H-8 |

| 7.88 | Doublet of doublets (dd) | 8.0, 1.0 | H-5 |

| 7.76 | Apparent doublet of triplets (app. dt) | 8.0, 1.0 | H-7 |

| 7.50 | Apparent triplet (app. t) | 8.0 | H-6 |

| 4.13 | Singlet (s) | - | -OCH₃ |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound, recorded at 100 MHz, shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. nih.gov The chemical shifts indicate the nature of each carbon atom, distinguishing between those in the aromatic rings and the methoxy group. nih.gov

| Chemical Shift (δ ppm) | Multiplicity (from DEPT/HSQC) | Assignment |

| 167.4 | Singlet (s) | C-4 |

| 154.6 | Doublet (d) | C-2 |

| 151.1 | Singlet (s) | C-8a |

| 133.8 | Doublet (d) | C-7 |

| 128.0 | Doublet (d) | C-8 |

| 127.3 | Doublet (d) | C-5 |

| 123.8 | Doublet (d) | C-6 |

| 116.9 | Singlet (s) | C-4a |

| 54.6 | Quartet (q) | -OCH₃ |

Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to establish correlations between different nuclei. The HSQC spectrum specifically maps direct, one-bond correlations between protons and the carbon atoms to which they are attached. This is an invaluable tool for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra.

While a specific experimental HSQC spectrum for this compound is not detailed in the cited literature, the expected correlations can be reliably predicted based on the definitive assignments from the 1D NMR data. nih.gov An HSQC experiment would show a cross-peak for each C-H bond, correlating the proton signal on one axis with the carbon signal on the other.

| Proton (¹H) Signal (δ ppm) | Expected Correlated Carbon (¹³C) Signal (δ ppm) | Assignment |

| 8.77 | 154.6 | H-2 to C-2 |

| 8.08 | 128.0 | H-8 to C-8 |

| 7.88 | 127.3 | H-5 to C-5 |

| 7.76 | 133.8 | H-7 to C-7 |

| 7.50 | 123.8 | H-6 to C-6 |

| 4.13 | 54.6 | -OCH₃ to -OCH₃ |

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. These include aromatic C-H stretching, C=C and C=N bond stretching within the quinazoline (B50416) ring, and vibrations associated with the methoxy group.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic C-H |

| 3000-2850 | C-H Stretching | -OCH₃ group |

| 1620-1580 | C=N Stretching | Pyrimidine (B1678525) ring |

| 1580-1450 | C=C Stretching | Aromatic rings |

| 1270-1230 | C-O Stretching (Asymmetric) | Aryl-O bond in methoxy |

| 1050-1010 | C-O Stretching (Symmetric) | O-CH₃ bond in methoxy |

FT-Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light (Raman scattering). It provides information that is complementary to FT-IR. While IR spectroscopy is more sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, the Raman spectrum would be expected to clearly show vibrations of the quinazoline ring system, particularly the symmetric stretching modes of the C=C bonds in the benzene portion of the molecule.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic C-H |

| 1650-1550 | Ring Stretching | Quinazoline ring |

| ~1000 | Ring Breathing Mode | Benzene ring (symmetric) |

| 1300-1200 | C-O Stretching | Aryl-O-C |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a ground state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are typically π→π* and n→π*.

The UV-Vis spectrum of this compound would be expected to display strong absorption bands characteristic of the quinazoline chromophore.

π→π Transitions:* These are high-energy transitions that result in strong absorption bands, typically observed in the range of 200-300 nm. They arise from the promotion of electrons in the π-bonding orbitals of the aromatic system to anti-bonding π* orbitals.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an anti-bonding π* orbital. They are lower in energy and intensity compared to π→π* transitions and are often observed as a shoulder or a separate band at longer wavelengths (>300 nm).

The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazoline parent molecule due to its electron-donating effect.

Absorption Characteristics and Electronic Transitions

The electronic absorption properties of this compound arise from its heterocyclic aromatic structure. The quinazoline ring system contains a conjugated system of pi (π) electrons, as well as non-bonding (n) electrons on the nitrogen atoms. Consequently, its absorption spectrum is expected to be characterized by π → π* and n → π* electronic transitions.

The π → π* transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense and occur in the ultraviolet (UV) region. The extension of conjugation in the fused ring system influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which dictates the absorption wavelength libretexts.orgutoronto.ca. Functional groups attached to the aromatic system can also influence the absorption peaks shimadzu.com.

The n → π* transitions involve the promotion of a non-bonding electron from a nitrogen atom to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. While specific experimental UV-Vis absorption maxima for this compound are not detailed in the surveyed literature, the presence of these conjugated and non-bonding systems defines its characteristic absorption profile.

Emission Spectra and Fluorescence Quantum Yields

The quinazoline scaffold is a core component in a variety of fluorescent molecules, where its electron-accepting nature is often paired with electron-donating groups to create donor-acceptor fluorophores nih.gov. The emission properties, such as the emission wavelength and fluorescence quantum yield (Φf), are highly dependent on the type and position of substituents on the quinazoline ring nih.govsciforum.net.

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed researchgate.net. Studies on various derivatives show that quinazolines can exhibit quantum yields ranging from low to over 80%, with emissions spanning the visible spectrum from blue to red depending on the molecular structure nih.gov. However, specific experimental data on the emission spectrum and a quantitative fluorescence quantum yield for the unsubstituted this compound are not available in the cited literature. The emissive properties of this specific compound would require dedicated photophysical studies.

Solvatochromic Behavior Analysis

Solvatochromism describes the change in the absorption or emission spectrum of a compound upon a change in solvent polarity researchgate.netthieme-connect.de. This behavior is often indicative of a significant change in the dipole moment of the molecule between its ground and excited states researchgate.net. While a specific solvatochromic study for this compound was not found, research on the closely related derivative, 2-N-piperidino-4-methoxyquinazoline, demonstrates this phenomenon.

This derivative exhibits positive solvatochromism, where the emission wavelength shows a bathochromic (red) shift as the polarity of the solvent increases. A correlation was observed between the Stokes shift (the difference between the absorption and emission maxima) and Reichardt's normalized polarity parameter (ETN) for solvents including n-hexane, 1,4-dioxane, THF, CH2Cl2, and CH3CN researchgate.net. This suggests an increase in the dipole moment upon excitation, a characteristic feature of intramolecular charge transfer (ICT) in such push-pull systems researchgate.net. This indicates that the this compound core is sensitive to its solvent environment.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places), which allows for the determination of a compound's elemental formula libretexts.org. Unlike low-resolution mass spectrometers that provide a nominal mass (an integer value), HRMS provides an "exact mass" that is unique to a specific atomic composition nih.gov.

For this compound, HRMS analysis using chemical ionization (CI) has been performed on its protonated form ([M+H]+). The experimental mass was found to be 161.0708, which is in excellent agreement with the calculated theoretical mass of 161.0709 for the formula C9H9N2O+ nih.gov. This high accuracy confirms the elemental composition of the molecule.

| Species | Molecular Formula | Calculated Exact Mass (Da) | Found Mass (Da) | Reference |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₉N₂O⁺ | 161.0709 | 161.0708 | nih.gov |

| [M] | C₉H₈N₂O | 160.0637 | N/A | nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) is a technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry mdpi.comnih.gov. This method is widely used for the identification and quantification of specific compounds within complex mixtures.

While a specific, detailed LC-MS method for this compound was not found in the reviewed literature, a general approach for its analysis can be outlined. The compound would typically be separated from a mixture using a reversed-phase HPLC column (such as a C18 column) und.edu. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile, often with an additive such as formic acid to promote protonation of the analyte nih.gov. Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the this compound molecules are ionized. The mass spectrometer then detects the protonated molecule [M+H]+ at m/z 161, confirming its presence and allowing for quantification nih.govnih.gov.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined, revealing key structural features nih.goviucr.orgnih.gov.

The compound crystallizes in the monoclinic P21/c space group. The molecule is nearly planar, with only a slight deviation of the methoxy group's carbon atom from the mean plane of the quinazoline ring system (0.068 Å) nih.goviucr.orgnih.gov. In the crystal lattice, molecules arrange into π–π stacks that run parallel to the b-axis, with a centroid–centroid separation of 3.5140 Å. This stacking leads to the formation of a herringbone packing arrangement nih.goviucr.orgnih.gov.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈N₂O | iucr.org |

| Molecular Weight | 160.17 | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 6.9590 (6) | iucr.org |

| b (Å) | 4.0517 (3) | iucr.org |

| c (Å) | 13.5858 (12) | iucr.org |

| β (°) | 91.754 (8) | iucr.org |

| Volume (ų) | 382.88 (6) | iucr.org |

| Z | 2 | iucr.org |

Single-Crystal X-ray Diffraction Analysis

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction. The analysis reveals that the compound, with the chemical formula C₉H₈N₂O, crystallizes in a monoclinic system. nih.govnih.gov The asymmetric unit of the crystal structure contains one molecule of this compound. nih.goviucr.org

The quinazoline ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.011 Å. nih.govnih.gov A slight deviation from planarity is observed in the methoxy group, where the carbon atom (C9) is displaced from the mean plane of the quinazoline group by 0.068 (4) Å. nih.goviucr.orgnih.gov The crystallographic data was collected at a temperature of 150 K. nih.gov

Detailed crystallographic data and parameters from the structure refinement are presented in the table below. nih.govnih.gov

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.9590 (6) |

| b (Å) | 4.0517 (3) |

| c (Å) | 13.5858 (12) |

| β (°) | 91.754 (8) |

| Volume (ų) | 382.88 (6) |

| Z | 2 |

| Radiation | Cu Kα |

| Temperature (K) | 150 |

| R[F² > 2σ(F²)] | 0.054 |

| wR(F²) | 0.159 |

Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking)

The crystal structure of this compound is characterized by significant intermolecular interactions, specifically π-π stacking. nih.govnih.gov The molecules arrange themselves into π-π stacks that are parallel to the b-axis of the crystal lattice. nih.goviucr.orgnih.gov This stacking is a dominant feature of the supramolecular assembly.

The geometric relationship within these stacks is defined by a centroid-centroid separation of 3.5140 (18) Å between adjacent quinazoline ring systems. nih.govnih.gov This ordered stacking of the planar molecules ultimately leads to the formation of a distinct herringbone packing arrangement within the crystal. nih.goviucr.orgnih.gov

Advanced Research on Biological Activities and Mechanistic Pathways of 4 Methoxyquinazoline Derivatives

Anti-proliferative and Apoptosis-Inducing Mechanisms

Derivatives of 4-methoxyquinazoline have demonstrated significant anti-proliferative effects, largely attributed to their ability to modulate key cellular processes involved in cancer development and progression. These mechanisms include the targeted inhibition of specific signaling pathways, the modulation of gene expression, the regulation of apoptosis-related markers, and the inhibition of cell migration.

A crucial aspect of the anti-proliferative activity of this compound derivatives lies in their ability to inhibit the Wnt/β-catenin signaling pathway. nih.gov The overactivation of this pathway is a key factor in the development of various cancers. nih.gov The interaction between β-catenin and Transcription factor 4 (TCF4) is a critical step in the activation of Wnt target genes. nih.gov

Research has shown that certain 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives can effectively disrupt the interaction between β-catenin and TCF4. nih.gov These compounds have been observed to interact with the active site residues of β-catenin, thereby hindering the binding of TCF4. nih.gov By inhibiting this protein-protein interaction, these derivatives can downregulate the β-catenin/TCF4 signaling pathway. nih.gov One of the most potent compounds identified, compound (18B), demonstrated significant downregulation of this pathway in HCT116 cells. nih.gov

The inhibition of the Wnt/β-catenin pathway is a promising therapeutic strategy, as this pathway is vital for the survival of cancer-initiating cells. nih.gov The activation of β-catenin has also been linked to the suppression of immune cell infiltration into cancer cells and the promotion of resistance to chemotherapeutic drugs. nih.gov

The inhibition of the Wnt/β-catenin pathway by this compound derivatives has a direct impact on the expression of downstream target genes that are crucial for cell proliferation. nih.gov Specifically, the mRNA levels of oncogenes such as c-MYC and Cyclin D1 have been shown to be downregulated following treatment with these compounds. nih.gov

In studies involving the potent 4,7-disubstituted 8-methoxyquinazoline derivative (18B), a notable decrease in the mRNA levels of both c-MYC and Cyclin D1 was observed in HCT116 cells. nih.gov This downregulation is a direct consequence of the disruption of the β-catenin/TCF4 interaction, which prevents the transcriptional activation of these target genes. nih.gov The proteins c-Myc and cyclin D1 are key regulators of cell cycle progression, and their reduced expression can lead to cell cycle arrest and the inhibition of tumor growth. researchgate.netnih.gov

| Compound | Cell Line | Target Genes | Effect |

| (18B) | HCT116 | c-MYC, Cyclin D1 | Downregulation of mRNA levels |

In addition to inhibiting cell proliferation, this compound derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is achieved through the modulation of various apoptosis-related markers. The process of radio-induced apoptosis, for instance, is mediated by the activation of tumor protein p53, Bax, and caspases. nih.gov

Research on related compounds targeting the Wnt/β-catenin pathway has shown an upregulation of pro-apoptotic proteins such as p53, Bax, and caspases (caspase-3, caspase-8, and caspase-9), alongside a downregulation of the anti-apoptotic protein Bcl-2. nih.gov The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical in determining a cell's fate. An increase in the Bax/Bcl-2 ratio is a key indicator of the induction of apoptosis.

While direct studies on the comprehensive apoptotic marker modulation by this compound derivatives are ongoing, the induction of apoptosis has been confirmed through methods such as cell morphology analysis, Hoechst 33342 staining, and Annexin V/PI staining. nih.gov

The ability of cancer cells to migrate is a hallmark of metastasis. Certain this compound derivatives have demonstrated the ability to inhibit cell migration. nih.gov In vitro wound healing assays with HCT116 and HepG2 cells have shown that treatment with a potent 4,7-disubstituted 8-methoxyquinazoline derivative, compound (18B), effectively inhibited the migration of these cancer cells. nih.gov This suggests that these compounds may have the potential to interfere with the metastatic process.

Antimicrobial Research Focus

Beyond their anti-cancer properties, derivatives of this compound have also been investigated for their antimicrobial activities.

Quinazolin-4(3H)-one derivatives, a class of compounds that includes this compound derivatives, have shown promising antibacterial properties. nih.gov These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. frontiersin.org

The antibacterial efficacy of these derivatives can be influenced by the number and position of methoxy (B1213986) group substitutions. For instance, an increase in the number of methoxy group substitutions on the benzylidene nucleus has been observed to alter the antibacterial activity. frontiersin.org While a lower number of methoxy groups exhibited moderate activity against a range of microorganisms, an increase in methoxy groups led to decreased activity against B. cereus and P. aeruginosa and diminished activity against S. aureus and E. coli. frontiersin.org

Conversely, the introduction of a methoxy functional group on the phenyl ring attached to a piperazine moiety has been shown to significantly enhance antibacterial activity. researchgate.net Some quinazolinone derivatives have also been investigated for their potential to target bacterial DNA gyrase, an essential enzyme for bacterial cell cycle progression. mdpi.com

| Bacterial Strain | Effect of Increased Methoxy Substitution |

| B. cereus | Decreased antibacterial activity |

| P. aeruginosa | Decreased antibacterial activity |

| S. aureus | Diminished antibacterial activity |

| E. coli | Diminished antibacterial activity |

Antifungal Mechanisms

Derivatives of the quinazolinone core structure have demonstrated notable antifungal properties. While research on this compound derivatives specifically is part of this broader class, the general mechanisms often involve the disruption of essential fungal cellular processes. One of the proposed antifungal mechanisms for quinazolinone derivatives is the inhibition of chitinase, an enzyme crucial for the integrity of the fungal cell wall researchgate.net. The amide moiety within the quinazolinone structure is considered important for this inhibitory action researchgate.net.

Several studies have evaluated the efficacy of various quinazolinone derivatives against a range of phytopathogenic fungi. For instance, certain 3-alkylquinazolin-4-one derivatives have shown good antifungal activity nih.govmdpi.com. Specifically, compound 6-bromo-3-propylquinazolin-4-one was identified as having significant antifungal effects nih.govmdpi.com. In other studies, newly synthesized quinazolinone compounds displayed considerable activity against seven different phytopathogenic fungi mdpi.com. One particular derivative, compound 2c, was found to be the most effective against Fusarium oxysporum f. sp. Niveum mdpi.com. Furthermore, some 3-substituted quinazolin-4(3H)-one derivatives, such as compounds 3c, 3d, and 3e, have exhibited good antifungal activity against tree plant fungi like Fusarium oxysporum f. sp. albidinis, Fusarium oxysporum f. sp. canariasis, and Verticillium dahliae Kleb researchgate.net.

| Compound | Target Fungi | Observed Activity |

|---|---|---|

| 6-bromo-3-propylquinazolin-4-one | F. oxysporum, Valsa mali, Gibberella zeae | Good antifungal activity nih.govmdpi.com |

| Compound 2c | Fusarium oxysporum f. sp. Niveum | Most effective inhibitor in its series mdpi.com |

| Compounds 3c, 3d, 3e | Fusarium oxysporum f. sp. albidinis, Fusarium oxysporum f. sp. canariasis, Verticillium dahliae Kleb | Good antifungal activity researchgate.net |

Antiviral Mechanisms

The quinazoline (B50416) scaffold is also a promising platform for the development of antiviral agents. Research has shown that derivatives of this structure can exhibit inhibitory activity against various viruses. For example, a series of uracil derivatives featuring a 4-oxoquinazoline fragment have demonstrated high inhibitory activity against human cytomegalovirus and the varicella-zoster virus in cell cultures kuleuven.be.

In the context of plant viruses, novel 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety have been synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV) nih.govresearchgate.net. Many of these compounds showed moderate to good anti-TMV activity nih.govresearchgate.net. Notably, compounds designated as M2 and M6 displayed significant protection against TMV in vivo, with their efficacy surpassing that of the commercial antiviral agent Ribavirin nih.govresearchgate.net. The potential mechanism of action for some of these derivatives may involve interaction with the TMV coat protein nih.gov.

| Compound Series | Target Virus | Key Findings |

|---|---|---|

| Uracil derivatives with a 4-oxoquinazoline fragment | Human cytomegalovirus, Varicella-zoster virus | High inhibitory activity observed in HEL cell culture kuleuven.be |

| 4-Thioquinazoline derivatives with a chalcone moiety (e.g., M2, M6) | Tobacco Mosaic Virus (TMV) | Superior in vivo protection activity compared to Ribavirin nih.govresearchgate.net |

Receptor and Enzyme Modulation Studies

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TKI), c-Met)

A significant area of research for this compound derivatives is their role as kinase inhibitors, particularly in the context of cancer therapy. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase frontiersin.orgmdpi.com.

Recent studies have focused on developing dual inhibitors that target both EGFR and the c-mesenchymal-epithelial transition factor (c-Met), as aberrant c-Met expression is a known driver of resistance to EGFR-TKI therapy in non-small cell lung cancer (NSCLC) nih.govnih.govmdpi.com. To this end, several series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives have been designed and synthesized. One such compound, TS-41, demonstrated potent inhibitory activity against both EGFRL858R and c-Met kinases nih.gov. Molecular docking studies have shown that TS-41 fits well into the active sites of both EGFR and c-Met proteins nih.gov. Another promising candidate, H-22, from a series of 4-phenoxyquinazoline derivatives, also emerged as a potent dual EGFR/c-Met inhibitor nih.gov.

Beyond EGFR and c-Met, 4-anilinoquinazolines have been investigated as inhibitors of other kinases, such as the cardiac troponin I–interacting kinase (TNNi3K) mdpi.com. Additionally, 4-alkoxyquinazoline-based derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.gov.

| Compound | Target Kinase(s) | Therapeutic Area | Key Findings |

|---|---|---|---|

| TS-41 | EGFR, c-Met | NSCLC | Potent dual inhibitor with IC50 values of 68.1 nM (EGFRL858R) and 0.26 nM (c-Met) nih.gov |

| H-22 | EGFR, c-Met | NSCLC | Promising dual inhibitor with significant anti-tumor properties nih.gov |

| 4-anilinoquinazolines | TNNi3K | Cardiovascular | Demonstrated inhibitory activity against cardiac troponin I–interacting kinase mdpi.com |

| 4-alkoxyquinazoline derivatives | VEGFR2 | Cancer | Potent inhibitors of VEGFR2 tyrosine kinase nih.gov |

Antagonism/Agonism of Adenosine Receptors

This compound derivatives have also been explored for their ability to modulate adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. Pharmacophore-based screening has identified 4-methylquinazoline derivatives as adenosine receptor (AR) antagonists nih.gov. One notable compound, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) (CMB 6446), was found to be a potent A2B receptor antagonist with a binding Ki value of 112 nM nih.gov. However, further exploration of related derivatives revealed that they were mostly non-selective adenosine receptor ligands with micromolar affinities nih.gov.

The 2-aminoquinazoline scaffold has been highlighted as a promising basis for designing new A2A adenosine receptor antagonists nih.gov. These antagonists are of interest for treating neurodegenerative diseases and cancer nih.gov. The development of selective A2A receptor antagonists is a key area of research, with compounds like istradefylline being approved for the treatment of Parkinson's disease nih.govmdpi.comwikipedia.org.

Effects on Neurotransmitter Systems

The modulation of neurotransmitter systems is another avenue of investigation for quinazoline derivatives. Certain quinazolin-4-one derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7) mdpi.comnih.gov. The mGlu7 receptor is expressed on GABAergic terminals and regulates the release of GABA, the primary inhibitory neurotransmitter in the brain mdpi.com. By inhibiting the mGlu7 receptor, these NAMs can facilitate GABA release, which in turn can counteract excessive glutamatergic excitation mdpi.com.

One such compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), has shown antipsychotic-like activity in animal models, suggesting the therapeutic potential of this class of compounds for conditions like schizophrenia nih.gov.

Antifolate or Nitric Oxide (NO) Donor Mechanisms

Quinazoline derivatives have been investigated for their antifolate activity. Folate analogues act as antimetabolites, inhibiting enzymes involved in DNA synthesis nih.gov. Dihydrofolate reductase (DHFR) is a key target for these inhibitors nih.gov. Several nonclassical 2,4-diaminoquinazoline antifolates have been synthesized and shown to be potent inhibitors of DHFR nih.gov. These compounds have demonstrated activity against methotrexate-resistant tumor cells, indicating their potential as alternative chemotherapeutic agents nih.gov.

In a different mechanistic approach, some quinazoline derivatives have been found to suppress the production of nitric oxide (NO) in macrophages by inhibiting the gene expression of inducible nitric oxide synthase (NOS II) nih.gov. This suggests a role for these compounds in modulating inflammatory responses.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.comsemanticscholar.org Derivatives of this compound, in particular, have been the subject of extensive structure-activity relationship (SAR) studies to elucidate the molecular features governing their biological activities. These investigations are crucial for designing more potent and selective agents for various therapeutic targets, including protein kinases and other enzymes involved in disease pathways. mdpi.comnih.gov SAR studies reveal that the biological profile of quinazoline derivatives can be significantly modulated by modifications at various positions of the quinazoline ring system, particularly at the C2, C4, C6, and C7 positions. researchgate.net The 4-anilino-quinazoline moiety, for instance, has been identified as a key pharmacophore for developing inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. mdpi.comresearchgate.net

Impact of Substituent Variations on Biological Potency and Selectivity

The potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on both the quinazoline core and its appended functionalities. Research has systematically explored these variations to optimize therapeutic efficacy.

Substitutions at the C4 Position: The C4 position is a critical interaction point for many quinazoline-based inhibitors. Often, an amino linkage at this position to a substituted aniline (B41778) ring is crucial for high-potency inhibition of targets like EGFR. The nature of the substituent on the anilino ring plays a significant role. For example, small, lipophilic groups can enhance binding affinity. mdpi.com In a series of 4-anilino-quinazoline derivatives, the introduction of a 3-bromo-1H-indol-5-yl moiety at the C4 position led to compounds with sub-nanomolar IC50 values against pan-HER (human epidermal growth factor receptor) family kinases. mdpi.com

Substitutions at the C6 and C7 Positions: The C6 and C7 positions of the quinazoline ring are frequently modified to enhance solubility, modulate electronic properties, and introduce additional binding interactions. The presence of a methoxy group, as in the parent this compound, is a common feature. Further substitutions at these positions can fine-tune the biological activity. For instance, incorporating a piperazine ring at the C7-position of a 4-chlorophenethylaminoquinazoline derivative resulted in more potent inhibitory activities toward both TNF-alpha production and T cell proliferation. nih.gov In the context of EGFR inhibitors, attaching 2-substituted acetamido moieties at the C-6 position has been explored, while linking a 3-nitro-1,2,4-triazole motif at the C-7 position yielded potent dual EGFR/VEGFR2 inhibitors. mdpi.com A longer chain linker between the quinazoline core and the triazole moiety at C7 was found to be favorable for inhibitory activity. mdpi.com

Table 1: Effect of C7 Substituent on TNF-α Inhibition by 4-Chlorophenethylaminoquinazoline Derivatives

| Compound | C7-Substituent | TNF-α Inhibition (IC50, µM) |

|---|---|---|

| Lead Compound | Methoxy | >10 |

| 2f | 4-Methylpiperazin-1-yl | 0.38 |

| Analog | Piperazin-1-yl | 0.54 |

| Analog | 4-Ethylpiperazin-1-yl | 1.1 |

Data synthesized from findings reported on quinazoline derivatives' inhibitory activities. nih.gov

Substitutions at Other Positions: While C4, C6, and C7 are the most commonly modified positions, alterations elsewhere can also impact activity. For instance, in a series of cytotoxic 8-methoxyquinazoline derivatives designed to inhibit the β-catenin/TCF4 signaling pathway, substitutions at both the C4 (anilino derivatives) and C7 (chloropropoxy group) positions were crucial for activity. nih.govnih.gov The most potent compound from this series demonstrated IC50 values ranging from 5.64 to 23.18 μM against HCT116 and HepG2 cancer cell lines. nih.govnih.gov

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The spatial arrangement of substituents dictates how the molecule fits into the binding pocket of its biological target and the specific intermolecular interactions it can form. Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding these relationships. nih.govnih.gov